2-(4-(trifluoromethoxy)phenyl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide
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Description
2-(4-(trifluoromethoxy)phenyl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18F6N4O2 and its molecular weight is 448.369. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Three-Component Reactions for Complex Compounds Formation
Research has shown the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with specific diketones in the presence of K2CO3, leading to the formation of pyrimidine and piperidone derivatives. The structural elucidation of these compounds was achieved using IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis, highlighting the compound's role in synthesizing complex molecular structures E. Klimova et al., 2013.
Radiosynthesis for Imaging Applications
Another study focused on the synthesis of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), demonstrating the compound's utility in developing diagnostic tools for medical imaging F. Dollé et al., 2008.
Biological Activity and Applications
Potential Antiasthma Agents
Compounds synthesized through reactions involving piperidine and pyrimidinone derivatives have shown activity as mediator release inhibitors, indicating potential applications in developing antiasthma medications J. Medwid et al., 1990.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N4O2/c20-18(21,22)15-10-16(27-11-26-15)29-7-5-13(6-8-29)28-17(30)9-12-1-3-14(4-2-12)31-19(23,24)25/h1-4,10-11,13H,5-9H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWWTGPXBYRPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)OC(F)(F)F)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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